(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride

Stereochemistry Chiral Building Block Medicinal Chemistry

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride (CAS 2219378-84-2) is a saturated bicyclic heterocycle featuring a cis-fused dioxino-pyrrolidine core. Its molecular formula is C₆H₁₂ClNO₂ and its molecular weight is 165.62 g/mol.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 2219378-84-2
Cat. No. B6600766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
CAS2219378-84-2
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1COC2CNCC2O1.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-7H,1-4H2;1H
InChIKeySNMOUDJYJUGNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride – A Defined Stereochemical Building Block for Chiral Synthesis


(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride (CAS 2219378-84-2) is a saturated bicyclic heterocycle featuring a cis-fused dioxino-pyrrolidine core [1]. Its molecular formula is C₆H₁₂ClNO₂ and its molecular weight is 165.62 g/mol. The compound is distinguished by its specific relative stereochemistry ((4aR,7aS)-rel) and its hydrochloride salt form, making it a preferred rigid, chiral secondary amine building block for medicinal chemistry and fragment-based drug discovery programs requiring stereochemical precision .

Why Substituting (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride with In-Class Analogs Compromises Reproducibility


This compound occupies a precise intersection of stereochemistry and physicochemical properties within the dioxino-pyrrole family. Replacing it with the free base or an undefined diastereomeric mixture introduces uncontrolled variables that directly impact reaction yield, chiral purity of downstream products, and salt metathesis efficiency . The cis-fused ring junction ((4aR,7aS)-rel) imposes a specific spatial orientation of the secondary amine, which is critical for stereospecific interactions in enzyme pockets and receptor binding sites; the trans isomer ((4aR,7aR)-rel) presents a different vector and cannot be assumed to be equipotent [1]. Similarly, the hydrochloride salt ensures consistent solubility, stability, and stoichiometric control in coupling reactions, whereas the free base may exhibit variable basicity and hygroscopicity [2].

Quantitative Differentiation Evidence for (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride


Diastereomeric Purity: Single Isomer Versus Undefined Mixture

The target compound is the (4aR,7aS)-rel (cis-fused) diastereomer with a purity specification of ≥97% as a single stereoisomer, whereas the generic CAS 2219378-84-2 entry is commercially supplied as a 'Mixture of diastereomers' . This defines a critical procurement choice point: the single isomer provides a known, homogeneous starting material, while the mixture introduces an unknown diastereomeric ratio, complicating chiral HPLC resolution and reducing synthetic efficiency .

Stereochemistry Chiral Building Block Medicinal Chemistry

Conformational Rigidity: Cis-Fused Geometry Versus Trans Isomer

The (4aR,7aS)-rel configuration locks the pyrrolidine ring into a cis-fused conformation with the dioxane ring, directing the secondary amine into a distinct spatial orientation. The trans isomer ((4aR,7aR)-rel, CAS 2138065-53-7) presents a different dihedral angle at the ring junction, altering the exit vector of substituents . In EGFR inhibitor patent EP3365344, the (4aR,7aS) stereochemistry is explicitly required for the active pharmaceutical ingredient, demonstrating that the specific cis geometry is non-interchangeable with trans [1].

Conformational Analysis Ring Junction Geometry Drug Design

Salt Form Identity: Hydrochloride Salt Versus Free Base

The hydrochloride salt (MW 165.62 g/mol) is the preferred form for direct use in aqueous or protic reaction media, offering enhanced water solubility and crystallinity compared to the free base (MW 129.16 g/mol) . The free base requires in situ salt formation or may be poorly soluble in common reaction solvents, leading to inconsistent reaction kinetics. The hydrochloride salt ensures stoichiometric amine loading and avoids competing acid-base side reactions during amide coupling or reductive amination .

Salt Selection Solubility Stability Formulation

Commercial Purity Grade and Quality Assurance

The target compound is supplied with a minimum purity specification of 97% by HPLC/GC, supported by batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, generic offerings under the same CAS often list purity as 'NLT 97%' without stereochemical confirmation, and some vendors supply the mixture of diastereomers at lower purity (typically 95%) . The availability of full analytical characterization (¹H-NMR, ¹³C-NMR, HPLC, GC) reduces the need for in-house re-characterization prior to use .

Quality Control Batch Consistency Reproducibility

Application in CNS-Focused Drug Discovery: Receptor Tyrosine Kinase Targeting

The (4aR,7aS)-rel stereoisomer has been specifically incorporated into clinical-stage EGFR inhibitors designed for CNS penetration. Patent EP3365344B1 exemplifies a compound where the (4aR,7aS)-hexahydro-dioxino-pyrrolidine scaffold serves as a critical solubilizing and orienting motif, and the stereochemistry is explicitly claimed [1]. This establishes precedent that the cis-fused isomer is not merely an interchangeable building block but a pharmacophoric element optimized for target engagement and pharmacokinetic properties [1].

EGFR Inhibitor Kinase CNS Drug Discovery Blood-Brain Barrier

Competitive Price Benchmarking and Scalability

The target compound is listed at $460/1g (AChemBlock, 2026 pricing) from a U.S.-stocked supplier with batch traceability . In comparison, the generic, undefined-mixture form (CAS 2219378-84-2) is priced at approximately ¥228/1g (~$32/1g) from some Chinese vendors for 98% purity, but lacks stereochemical definition, making direct cost-per-mole-of-active-isomer comparisons invalid . When factoring in the cost of chiral resolution or lower synthetic efficiency from using a mixture, the single-isomer product offers superior value for stereochemically sensitive programs .

Cost Efficiency Supply Chain Scale-up

High-Value Application Scenarios for (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride


Stereospecific Synthesis of CNS-Penetrant Kinase Inhibitors

The (4aR,7aS)-rel isomer is a direct building block for EGFR inhibitors designed to cross the blood-brain barrier, as demonstrated in EP3365344B1 [1]. Its rigid cis-fused geometry positions the solubilizing dioxino moiety optimally for target engagement without compromising CNS penetration. Procurement of the single enantiomer ensures that the final API stereochemistry matches the patent claims and avoids racemization or diastereomer contamination during scale-up.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

This secondary amine building block is ideal for on-DNA coupling reactions in DEL technology due to its defined stereochemistry and hydrochloride salt form, which facilitates direct amide bond formation under aqueous conditions . The single diastereomer eliminates ambiguous sequencing results and ensures that each library member has a defined 3D shape, maximizing hit validation efficiency.

Asymmetric Organocatalysis and Chiral Ligand Design

The rigid, chiral bicyclic framework serves as a scaffold for designing novel organocatalysts or chiral auxiliaries. The (4aR,7aS)-rel configuration provides a specific spatial orientation that can induce enantioselectivity in aldol, Michael, and Diels-Alder reactions. The hydrochloride salt ensures easy handling and accurate stoichiometry in catalyst preparation .

Reference Standard for Analytical Method Development

With batch-specific NMR, HPLC, and GC data available , this compound serves as a certified reference standard for developing chiral separation methods. Its use as a single-isomer standard enables calibration of analytical instruments for quantifying diastereomeric excess in reaction mixtures, a critical quality control step in pharmaceutical manufacturing.

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